molecular formula C21H21ClN4O5 B065811 Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1) CAS No. 174762-89-1

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1)

Cat. No. B065811
CAS RN: 174762-89-1
M. Wt: 444.9 g/mol
InChI Key: SIEDMRDHKJJFRF-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of benzoxazepines and is commonly referred to as Lu AA21004.

Mechanism of Action

The mechanism of action of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) involves the inhibition of the reuptake of serotonin by the presynaptic neurons, which leads to an increase in the concentration of serotonin in the synaptic cleft. This results in an enhancement of the serotonergic neurotransmission, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) has been shown to have a range of biochemical and physiological effects, including the modulation of the serotonergic system, the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and the enhancement of neuroplasticity. These effects are believed to be responsible for its therapeutic efficacy in the treatment of neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) is its high selectivity for the serotonin transporter and the 5-HT1A receptor, which makes it a promising candidate for the treatment of neuropsychiatric disorders. However, its limitations include its poor solubility in water, which makes it difficult to administer, and its potential for adverse effects, such as nausea, vomiting, and sexual dysfunction.

Future Directions

There are several future directions for the research on Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1). One of the areas of focus is the development of more effective and efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in the treatment of other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the exploration of its pharmacokinetic and pharmacodynamic properties can provide valuable insights into its mechanism of action and potential drug interactions.

Synthesis Methods

The synthesis of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) involves the reaction of 8-chloro-5-(4-methyl-1-piperazinyl)-11H-benzo[b][1,4]oxazepine with maleic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions of temperature and pressure, and the resulting product is purified through recrystallization.

Scientific Research Applications

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. It acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which makes it a promising candidate for the treatment of these disorders.

properties

CAS RN

174762-89-1

Product Name

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1)

Molecular Formula

C21H21ClN4O5

Molecular Weight

444.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine

InChI

InChI=1S/C17H17ClN4O.C4H4O4/c1-21-7-9-22(10-8-21)16-13-3-2-6-19-17(13)23-15-5-4-12(18)11-14(15)20-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SIEDMRDHKJJFRF-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=C/C(=O)O)\C(=O)O

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O

synonyms

JL 13 compound
JL-13 compound

Origin of Product

United States

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